molecular formula C5H7N3O2 B1532110 N'-Hydroxy-5-methylisoxazole-3-carboximidamide CAS No. 90585-88-9

N'-Hydroxy-5-methylisoxazole-3-carboximidamide

Cat. No.: B1532110
CAS No.: 90585-88-9
M. Wt: 141.13 g/mol
InChI Key: OTWRKYFOQTWFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a chemical compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 5-methylisoxazole-3-carboximidamide with hydroxylamine under specific reaction conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N'-Hydroxy-5-methylisoxazole-3-carboximidamide may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity of the compound. The process may also include the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-5-methylisoxazole-3-carboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or neutral conditions.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed, typically in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines, often conducted in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N'-Hydroxy-5-methylisoxazole-3-carboximidamide has been investigated for its potential therapeutic applications, particularly as a pharmacological agent targeting various diseases.

Anticancer Activity

Research has indicated that derivatives of this compound can act as inhibitors in cancer cell lines. For instance, aminopyrazole amide derivatives synthesized from it have shown efficacy as Raf kinase inhibitors in melanoma cells .

Case Study: Raf Kinase Inhibition

In a study exploring the effects of aminopyrazole amide derivatives on melanoma cells, this compound was utilized to synthesize compounds that inhibited the growth of these cells effectively. The results demonstrated a significant reduction in cell proliferation when treated with these derivatives, highlighting their potential as anticancer agents.

Neurological Applications

The compound has been studied for its effects on sodium channels, which are crucial in the treatment of neurological disorders.

Sodium Channel Modulation

This compound has been identified as a potential modulator of TTX-sensitive sodium channels, which are implicated in various neurological conditions such as epilepsy and neuropathic pain .

Case Study: Sodium Channel Modulators

A patent describes the development of new sodium channel modulators based on isoxazole derivatives, including this compound. These compounds demonstrated improved pharmacokinetic properties and reduced side effects compared to existing treatments for epilepsy and chronic pain .

Synthesis and Chemical Reactions

The compound serves as a versatile building block in organic synthesis.

Synthetic Applications

It can be employed in various chemical reactions, including:

  • Click reactions for synthesizing complex organic molecules.
  • Oligomeric alkyl carbodiimide esterification reactions .

Material Science

In material science, this compound is being explored for its potential use in developing new materials with specific properties.

Functional Materials

Research indicates that compounds derived from this compound can be used to create functional materials with applications in sensors and drug delivery systems due to their unique chemical properties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnticancer agentsRaf kinase inhibitors reduce melanoma cell proliferation
NeurologySodium channel modulatorsImproved pharmacokinetics and reduced side effects in epilepsy
Organic SynthesisBuilding block for complex organic reactionsUtilized in click reactions and esterification
Material ScienceDevelopment of functional materialsPotential use in sensors and drug delivery systems

Mechanism of Action

The mechanism by which N'-Hydroxy-5-methylisoxazole-3-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological or chemical activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N'-Hydroxy-4-methylisoxazole-3-carboximidamide

  • N'-Hydroxy-3-methylisoxazole-4-carboximidamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

N'-Hydroxy-5-methylisoxazole-3-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on various research studies and findings.

  • Chemical Formula : C5_5H7_7N3_3O2_2
  • Molecular Weight : 141.13 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, which can affect cell proliferation and immune responses .
  • Modulation of Apoptotic Pathways : Studies suggest that this compound may influence apoptosis by targeting various signaling pathways, including MAPK and JNK pathways, which are critical in renal cell apoptosis .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects Reduces inflammation markers in models of acute kidney injury, suggesting protective effects on renal cells .
Neuroprotective Effects Potentially beneficial in neurodegenerative diseases by modulating inflammatory responses and protecting neuronal cells from apoptosis .

Case Studies

  • Renal Protection :
    • In a zebrafish model of acute kidney injury induced by gentamicin, treatment with this compound resulted in a significant increase in survival rates compared to control groups. The compound appeared to reduce edema and inflammation markers, indicating its protective role against nephrotoxicity .
  • Cancer Cell Lines :
    • A study evaluating the cytotoxicity of this compound against various tumor cell lines demonstrated significant inhibition of cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Cytotoxicity Assays : Utilizing MTT assays, researchers found that the compound showed IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxic activity .
  • Inflammation Modulation : In vitro studies showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in renal cells exposed to inflammatory stimuli .

Properties

IUPAC Name

N'-hydroxy-5-methyl-1,2-oxazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(8-10-3)5(6)7-9/h2,9H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWRKYFOQTWFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651699
Record name 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90585-88-9
Record name 1-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-1-nitrosomethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 2
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 4
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 5
Reactant of Route 5
N'-Hydroxy-5-methylisoxazole-3-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-Hydroxy-5-methylisoxazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.